Methyl 4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a unique structure that includes a fluorinated benzoate moiety, a piperazine ring, and a sulfonylphenyl group, making it a subject of interest for chemists and pharmacologists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoate typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the benzoate moiety: This step involves the esterification of 4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzoate intermediate.
Attachment of the sulfonylphenyl group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Methyl 4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A simpler analog with a similar benzoate moiety but lacking the piperazine and sulfonylphenyl groups.
4-Fluoro-3-nitrobenzoic acid: Another fluorinated benzoate derivative with different functional groups.
N-(4-fluorophenyl)piperazine: A compound with a piperazine ring and a fluorophenyl group, similar to the structure of the target compound.
Uniqueness
Methyl 4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoate stands out due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications. Its unique combination of a fluorinated benzoate moiety, a piperazine ring, and a sulfonylphenyl group provides distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
methyl 4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O6S/c1-18-5-4-10-30(17-18)37(33,34)20-7-9-24(35-2)23(16-20)28-11-13-29(14-12-28)25(31)21-15-19(26(32)36-3)6-8-22(21)27/h6-9,15-16,18H,4-5,10-14,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWHOALNKQCJIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.